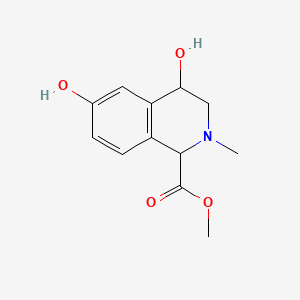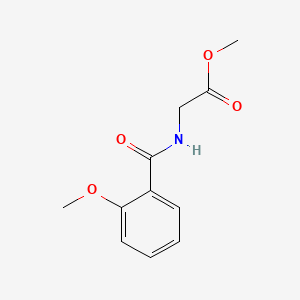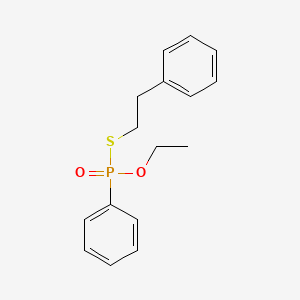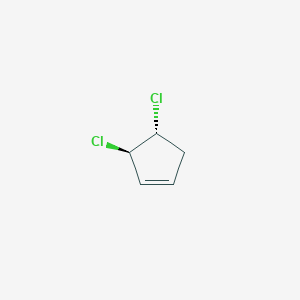
(3R,4R)-3,4-Dichlorocyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3,4-Dichlorocyclopent-1-ene is a chiral compound characterized by the presence of two chlorine atoms attached to a cyclopentene ring The stereochemistry of the compound is specified by the (3R,4R) configuration, indicating the spatial arrangement of the chlorine atoms on the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Dichlorocyclopent-1-ene typically involves the chlorination of cyclopentene. One common method is the addition of chlorine gas to cyclopentene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (3R,4R) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and selectivity. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-Dichlorocyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the dichloride to a cyclopentene derivative with fewer chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products
The major products formed from these reactions include epoxides, diols, and substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,4R)-3,4-Dichlorocyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving halogenated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3R,4R)-3,4-Dichlorocyclopent-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include halogen bonding and hydrophobic interactions, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3,4-Dichlorocyclopent-1-ene: The enantiomer of (3R,4R)-3,4-Dichlorocyclopent-1-ene with different stereochemistry.
(3R,4R)-3,4-Dibromocyclopent-1-ene: A similar compound with bromine atoms instead of chlorine.
(3R,4R)-3,4-Difluorocyclopent-1-ene: A fluorinated analog with different chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of chlorine atoms, which impart distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
31572-43-7 |
|---|---|
Molecular Formula |
C5H6Cl2 |
Molecular Weight |
137.00 g/mol |
IUPAC Name |
(3R,4R)-3,4-dichlorocyclopentene |
InChI |
InChI=1S/C5H6Cl2/c6-4-2-1-3-5(4)7/h1-2,4-5H,3H2/t4-,5-/m1/s1 |
InChI Key |
SIZKLGUFVNMVPQ-RFZPGFLSSA-N |
Isomeric SMILES |
C1C=C[C@H]([C@@H]1Cl)Cl |
Canonical SMILES |
C1C=CC(C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


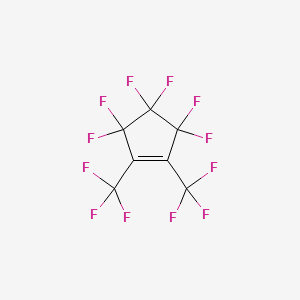
![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)


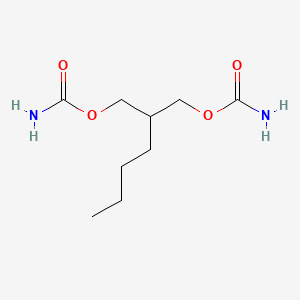
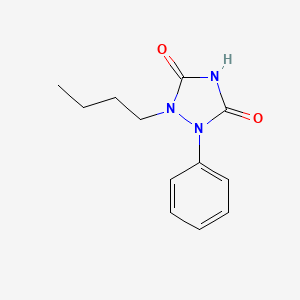
![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
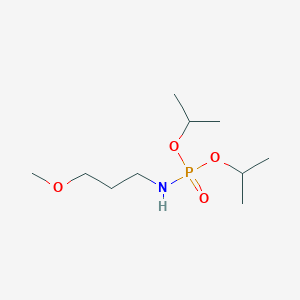

![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
